甲基香果木素酸酯

描述

Synthesis Analysis

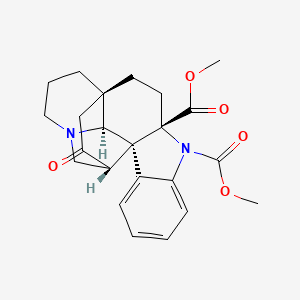

The synthesis of Methyl chanofruticosinate and related compounds has been reported in the literature . For instance, six alkaloids belonging to the methyl chanofruticosinate group, prunifolines A-F, were isolated from the leaf extract of Kopsia arborea . The structures were determined using NMR and MS analysis and comparison with known related compounds .Molecular Structure Analysis

The molecular structure of Methyl chanofruticosinate includes a dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo [12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate . Further analysis of the molecular structure would require more specific data or computational modeling .Physical And Chemical Properties Analysis

Methyl chanofruticosinate is a powder with a molecular weight of 410.5 g/mol and a chemical formula of C23H26N2O5 . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Pharmacology

“Methyl chanofruticosinate” is a type of indole alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Some synthetic compounds of similar structure may also be termed alkaloids .

Botany

“Methyl chanofruticosinate” has been found in the leaves of Kopsia flavida Blume and Kopsia arborea . These plants are part of the Apocynaceae family, which is commonly known as the dogbane family .

Chemistry

“Methyl chanofruticosinate” is an indole alkaloid, which means it has a structure based on the indole molecule, which consists of a benzene ring fused to a pyrrole ring . Indole alkaloids are a class of alkaloids containing a structural moiety of indole; many indole alkaloids also include isoprene groups and are termed terpene indole or secologanin tryptamine alkaloids .

Natural Product Synthesis

“Methyl chanofruticosinate” can be used as a starting material or intermediate in the synthesis of other natural products . For example, it can be used in the total synthesis of complex natural products .

Biochemistry

“Methyl chanofruticosinate” can be used to study biochemical processes, such as enzyme reactions, metabolic pathways, and cellular functions . For example, it can be used to study the biosynthesis of indole alkaloids .

Medicine

“Methyl chanofruticosinate” and other indole alkaloids have potential medicinal properties . For example, they can be used in the development of new drugs for treating various diseases .

未来方向

属性

IUPAC Name |

dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3/t15-,18+,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIDZKOEMWHMRI-UYUNAAPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC[C@@]34CCCN5[C@@H]3[C@@]1([C@H](C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl chanofruticosinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of methyl chanofruticosinate and where is it found?

A1: Methyl chanofruticosinate is an indole alkaloid characterized by a complex ring system. It was first isolated from the Kopsia genus, specifically Kopsia officinalis Tsiang [].

Q2: Have any specific methyl chanofruticosinate derivatives demonstrated promising biological activity?

A2: Yes, research indicates that N(4)-oxide prunifoline D, a methyl chanofruticosinate type alkaloid, exhibits significant cytotoxic activity against various tumor cell lines, including BGC-823, HepG2, MCF-7, SGC-7901, and SK-MEL-2, with IC50 values ranging from 7.2 to 8.9 μM [].

Q3: What is the current understanding of the structure-activity relationship (SAR) for methyl chanofruticosinate derivatives?

A3: While specific SAR studies haven't been extensively detailed in the provided literature, modifications to the core methyl chanofruticosinate structure, such as the presence of a methylenedioxy group at positions 11 and 12, have been observed in isolated compounds []. Additionally, variations in the N1 position, including the presence or absence of a carbomethoxy group, have also been reported [, ]. These structural variations likely contribute to the diverse biological activities observed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179797.png)

![4-{[3-(Acetylamino)-4-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B1179798.png)

![N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-3-methylbenzamide](/img/no-structure.png)

![3-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179802.png)